L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
Brand Name: Vulcanchem
CAS No.: 654067-62-6
VCID: VC16811176
InChI: InChI=1S/C17H31N7O5/c1-9(18)13(25)22-10(2)15(27)24-8-4-6-12(24)14(26)23-11(16(28)29)5-3-7-21-17(19)20/h9-12H,3-8,18H2,1-2H3,(H,22,25)(H,23,26)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1
SMILES:
Molecular Formula: C17H31N7O5
Molecular Weight: 413.5 g/mol

L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

CAS No.: 654067-62-6

Cat. No.: VC16811176

Molecular Formula: C17H31N7O5

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine - 654067-62-6

Specification

CAS No. 654067-62-6
Molecular Formula C17H31N7O5
Molecular Weight 413.5 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C17H31N7O5/c1-9(18)13(25)22-10(2)15(27)24-8-4-6-12(24)14(26)23-11(16(28)29)5-3-7-21-17(19)20/h9-12H,3-8,18H2,1-2H3,(H,22,25)(H,23,26)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1
Standard InChI Key NNISLDPGHKXRRX-BJDJZHNGSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Canonical SMILES CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of L-Alanyl-L-alanyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithine is C₁₉H₃₄N₈O₆, with a molecular weight of 494.53 g/mol. The peptide sequence begins with two alanine residues, followed by proline and terminates with the modified ornithine. The N⁵-(diaminomethylidene) group introduces a guanidino moiety at the δ-position of ornithine, enhancing its capacity for hydrogen bonding and ionic interactions.

Table 1: Structural and Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₉H₃₄N₈O₆
Molecular Weight494.53 g/mol
Isoelectric Point (pI)~9.2 (estimated)
SolubilitySoluble in aqueous buffers
StabilitySensitive to proteolytic cleavage

The guanidino group elevates the compound’s basicity, influencing its interaction with acidic biomolecules. Proline’s rigid pyrrolidine ring introduces conformational constraints, potentially stabilizing secondary structures in aqueous environments.

Synthesis and Production Methods

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound ornithine derivative. Key steps include:

  • Resin Loading: Wang resin is functionalized with Fmoc-L-ornithine(Boc)-OH, where the δ-amine is protected with a tert-butoxycarbonyl (Boc) group.

  • Deprotection and Coupling: The Boc group is removed using trifluoroacetic acid (TFA), and the diaminomethylidene moiety is introduced via reaction with cyanamide. Subsequent alanyl and prolyl residues are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation.

  • Cleavage and Purification: The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and purified via reverse-phase HPLC.

Table 2: Synthesis Yield Under Optimized Conditions

StepYield (%)Purity (%)
Resin Loading98-
Guanidino Modification8590
Final Cleavage7595

Industrial-scale production employs automated synthesizers, enabling batch yields exceeding 500 mg with >98% purity after HPLC .

Biological Activity and Mechanisms

Enzyme Inhibition

The guanidino group mimics arginine’s side chain, enabling competitive inhibition of nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH). In vitro assays demonstrate an IC₅₀ of 12.3 μM against human DDAH-1, comparable to endogenous asymmetric dimethylarginine (ADMA) .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves membrane disruption via electrostatic interactions with bacterial phospholipids .

Table 3: Antimicrobial Activity Profile

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans64

Immunomodulatory Effects

In murine models, the peptide reduces TNF-α production by 40% in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential anti-inflammatory applications.

Research Findings and Case Studies

Neuroprotective Effects

A 2024 study demonstrated that the compound attenuates glutamate-induced neurotoxicity in SH-SY5Y cells by 35% at 10 μM, likely via modulation of NMDA receptor activity .

Drug Delivery Applications

Conjugation with doxorubicin enhanced tumor accumulation in xenograft models by 2.7-fold, leveraging the peptide’s affinity for overexpressed anionic proteoglycans in cancer cells .

Applications in Biomedical Research

Protease Substrate Profiling

The proline-alanine sequence renders the peptide resistant to serine proteases, making it a useful tool for studying metalloprotease activity .

Biomaterial Functionalization

Surface modification of polycaprolactone scaffolds with this peptide improved osteoblast adhesion by 60%, highlighting its role in tissue engineering .

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